molecular formula C16H15N3OS B2710045 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide CAS No. 1207040-01-4

2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide

Cat. No. B2710045
CAS RN: 1207040-01-4
M. Wt: 297.38
InChI Key: BETFYPZCRMPYSE-UHFFFAOYSA-N
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Description

2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide, commonly known as MTT, is a yellowish compound that is widely used in scientific research. It is a tetrazolium salt that is commonly used to assess cell viability and proliferation. MTT is a synthetic compound that is not found in nature.

Scientific Research Applications

Antitubercular and Antimicrobial Activities

2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains, with minimum inhibitory concentration (MIC) values as low as 0.05 μM. These compounds exhibit low toxicity to mammalian cells and have shown intracellular activity against bacilli in infected macrophages, indicating their potential as candidates for tuberculosis treatment development (Pissinate et al., 2016). Additionally, novel quinoxaline-oxadiazole hybrids have displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting their applicability as broad-spectrum antimicrobial and antiprotozoal agents (Patel et al., 2017).

Anticancer Activities

Research has also focused on the synthesis of derivatives showing significant anticancer activities. For instance, 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives have been synthesized and tested against a panel of human tumor cell lines, revealing considerable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012). Another study demonstrated the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives with promising inhibitory action on cancer cell viability and proliferation, highlighting their potential as anticancer agents (El Rayes et al., 2022).

Chemical and Structural Studies

Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been explored, revealing the formation of gels and crystalline salts with different acids and demonstrating the impact of structural modifications on the chemical properties and potential applications of these compounds (Karmakar et al., 2007).

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10-15(21-11(2)18-10)9-16(20)19-14-7-3-6-13-12(14)5-4-8-17-13/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETFYPZCRMPYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide

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